Dauricumine

Beschreibung

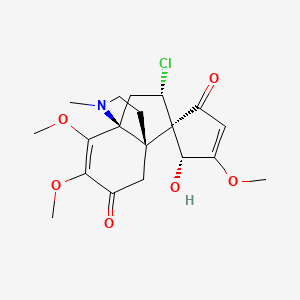

Structure

2D Structure

3D Structure

Eigenschaften

Molekularformel |

C19H24ClNO6 |

|---|---|

Molekulargewicht |

397.8 g/mol |

IUPAC-Name |

(1S,4'R,6S,10R,11S)-11-chloro-4'-hydroxy-3',4,5-trimethoxy-7-methylspiro[7-azatricyclo[4.3.3.01,6]dodec-4-ene-10,5'-cyclopent-2-ene]-1',3-dione |

InChI |

InChI=1S/C19H24ClNO6/c1-21-6-5-17-8-10(22)14(26-3)16(27-4)18(17,21)9-12(20)19(17)13(23)7-11(25-2)15(19)24/h7,12,15,24H,5-6,8-9H2,1-4H3/t12-,15-,17+,18+,19+/m0/s1 |

InChI-Schlüssel |

FSXRARBVZZKCGJ-WPLONRSQSA-N |

Isomerische SMILES |

CN1CC[C@@]23[C@@]1(C[C@@H]([C@@]24[C@H](C(=CC4=O)OC)O)Cl)C(=C(C(=O)C3)OC)OC |

Kanonische SMILES |

CN1CCC23C1(CC(C24C(C(=CC4=O)OC)O)Cl)C(=C(C(=O)C3)OC)OC |

Synonyme |

acutumine dauricumine |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Dauricumine: A Technical Guide to Its Natural Source and Isolation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dauricumine is a chlorinated alkaloid that has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the natural source of this compound, detailed methodologies for its extraction and purification, and an examination of its known biological activities. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Natural Source of this compound

The primary and exclusive natural source of this compound identified to date is the plant Menispermum dauricum, commonly known as Asian moonseed. This deciduous climbing vine belongs to the Menispermaceae family and is native to regions of Northeast Asia, including Siberia, China, and Japan.[1] The rhizome, or the underground stem of the plant, is the principal part where this compound and other related alkaloids are biosynthesized and accumulated.[2][3]

Table 1: Botanical Classification of this compound Source

| Kingdom | Phylum | Class | Order | Family | Genus | Species |

| Plantae | Tracheophyta | Magnoliopsida | Ranunculales | Menispermaceae | Menispermum | M. dauricum |

Isolation and Purification of this compound

The isolation of this compound from the rhizomes of Menispermum dauricum is a multi-step process that involves extraction of the crude alkaloids followed by chromatographic purification to isolate the target compound. While specific quantitative data on the yield and purity of this compound at each step of the isolation process is not extensively reported in publicly available literature, the following sections outline a generalized experimental protocol based on established methods for alkaloid isolation from this plant species.

General Experimental Workflow

The overall workflow for the isolation of this compound can be summarized in the following diagram.

Experimental Protocols

The following protocols are synthesized from general procedures for alkaloid extraction from Menispermum dauricum and related species. Optimization of these protocols is recommended for achieving the best results.

Protocol 1: Extraction of Crude Alkaloids

-

Preparation of Plant Material: Air-dried rhizomes of Menispermum dauricum are ground into a coarse powder.

-

Acidified Water Extraction:

-

Macerate the powdered rhizomes with a 0.5% aqueous solution of sulfuric acid or hydrochloric acid at room temperature for 24 hours.[4]

-

Alternatively, perform percolation with the acidic solution.

-

Filter the extract and repeat the extraction process on the plant residue two more times.

-

Combine the acidic extracts.

-

-

Basification and Extraction:

-

Make the combined acidic extract alkaline (pH 9-10) by the gradual addition of an aqueous ammonia solution.

-

Perform liquid-liquid extraction of the basified solution with an organic solvent such as chloroform or dichloromethane.

-

Separate the organic layer and repeat the extraction three times.

-

Combine the organic extracts.

-

-

Concentration:

-

Dry the combined organic extract over anhydrous sodium sulfate and filter.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude alkaloid fraction.

-

Protocol 2: Chromatographic Purification of this compound

-

Silica Gel Column Chromatography:

-

Dissolve the crude alkaloid fraction in a minimal amount of the initial mobile phase.

-

Pack a silica gel (100-200 mesh) column with a suitable non-polar solvent (e.g., hexane or chloroform).

-

Load the dissolved crude extract onto the column.

-

Elute the column with a gradient of increasing polarity, for example, a chloroform-methanol or hexane-ethyl acetate solvent system.

-

Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).

-

Combine fractions containing the compound of interest based on TLC analysis.

-

-

Sephadex LH-20 Column Chromatography:

-

Further purify the this compound-containing fractions by column chromatography on Sephadex LH-20.

-

Use methanol as the mobile phase.

-

Collect fractions and monitor by TLC.

-

Combine the pure fractions of this compound.

-

-

(Optional) Preparative High-Performance Liquid Chromatography (HPLC):

-

For obtaining highly pure this compound, preparative HPLC can be employed as a final purification step.

-

A C18 reversed-phase column is typically used with a mobile phase consisting of a mixture of acetonitrile and water, often with an additive like trifluoroacetic acid (TFA) or formic acid.

-

The elution can be isocratic or a gradient.

-

Monitor the elution with a UV detector and collect the peak corresponding to this compound.

-

Quantitative Data

Table 2: Summary of Chromatographic Methods for this compound Purification

| Chromatographic Technique | Stationary Phase | Typical Mobile Phase System | Purpose |

| Column Chromatography | Silica Gel (100-200 mesh) | Chloroform-Methanol or Hexane-Ethyl Acetate gradient | Initial separation of crude alkaloids |

| Column Chromatography | Sephadex LH-20 | Methanol | Further purification of this compound-rich fractions |

| Preparative HPLC | C18 Reversed-Phase | Acetonitrile/Water with TFA or Formic Acid | Final purification to high purity |

Biological Activity and Signaling Pathway

This compound has been reported to exhibit biological activity, notably as an inhibitor of osteoclast differentiation. This effect is mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.

Inhibition of NF-κB Signaling Pathway

This compound has been shown to be a chlorinated alkaloid that inhibits the NF-κB ligand-induced differentiation of mouse bone marrow-derived macrophages into multinucleated osteoclasts. The NF-κB signaling pathway is a crucial regulator of inflammation, immunity, and cell survival. Its activation is a key step in the process of osteoclastogenesis.

The canonical NF-κB signaling pathway is initiated by the binding of ligands, such as RANKL (Receptor Activator of Nuclear Factor-κB Ligand), to their receptors. This leads to the activation of the IκB kinase (IKK) complex, which then phosphorylates the inhibitory protein IκBα. Phosphorylated IκBα is targeted for ubiquitination and subsequent proteasomal degradation. The degradation of IκBα releases the NF-κB (typically a heterodimer of p50 and p65 subunits) to translocate into the nucleus, where it binds to specific DNA sequences and promotes the transcription of target genes involved in osteoclast differentiation and function. This compound is thought to interfere with this cascade, thereby preventing the differentiation of macrophages into mature osteoclasts.

Conclusion

This compound stands out as a promising natural product with potential applications in the modulation of the NF-κB signaling pathway. This guide has provided a detailed overview of its natural source, Menispermum dauricum, and a comprehensive, albeit generalized, protocol for its isolation and purification. The provided workflow and experimental details offer a solid foundation for researchers to develop and optimize their own methods for obtaining this valuable compound. Further research into the quantitative aspects of this compound isolation and its precise molecular mechanisms of action will be crucial for advancing its potential as a therapeutic agent.

References

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. Alkaloids from Menispermum dauricum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Isoquinoline and isoindole alkaloids from Menispermum dauricum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [Isolation and identification of alkaloids form Menispermum dauricum growing in Xianning] - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Dauricumine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure and stereochemical configuration of dauricumine, a chlorinated alkaloid. The information presented is collated from spectroscopic and crystallographic studies, offering a detailed resource for researchers in natural product chemistry, pharmacology, and drug discovery.

Chemical Structure

This compound is a chlorinated alkaloid isolated from the root culture of Menispermum dauricum DC.[1][2][] Its chemical formula is C19H24ClNO6, and it has a molecular weight of 397.854 g/mol . The molecule possesses a complex polycyclic structure, featuring a spiro linkage and multiple stereocenters.

The planar structure of this compound was established through various spectroscopic methods.[1][2]

Stereochemistry and Absolute Configuration

The definitive stereochemistry of this compound was determined through a combination of spectroscopic techniques, primarily circular dichroism (CD) spectroscopy, and comparison with a known related compound, acutumine.[1] this compound is an epimer of acutumine, with the sole difference in their stereochemistry being at the C-1 position.[1]

The absolute configuration of this compound has been established as (1R,10S,11R,12S,13S) .[1]

Quantitative Data

| Parameter | Value | Reference |

| Molecular Formula | C19H24ClNO6 | |

| Molecular Weight | 397.854 | |

| Melting Point | 205°C (decomposes) | |

| Optical Rotation [α]25D | -42 (c, 0.1 in Pyridine) | |

| UV λmax (MeOH) | 244 nm (log ε 4.16) | |

| Absolute Configuration | (1R,10S,11R,12S,13S) | [1] |

Experimental Protocols

The following sections detail the methodologies employed in the isolation and structural elucidation of this compound, as inferred from the available literature.

Isolation of this compound

This compound was first isolated from the root culture of Menispermum dauricum. The general procedure for the isolation of alkaloids from this source is as follows:

-

Extraction: The dried and powdered root material is extracted with a suitable solvent, such as methanol or ethanol, at room temperature.

-

Acid-Base Partitioning: The crude extract is subjected to acid-base partitioning to separate the alkaloidal fraction from non-basic compounds. The extract is dissolved in an acidic aqueous solution and then washed with an organic solvent (e.g., diethyl ether or chloroform) to remove neutral and acidic components. The aqueous layer is then basified with a base (e.g., ammonia or sodium carbonate) and extracted with an organic solvent (e.g., chloroform or dichloromethane) to yield the crude alkaloid mixture.

-

Chromatographic Separation: The crude alkaloid mixture is then subjected to a series of chromatographic techniques to isolate the individual compounds. These techniques may include:

-

Column Chromatography: Using silica gel or alumina as the stationary phase and a gradient of solvents (e.g., chloroform-methanol mixtures) as the mobile phase.

-

Preparative Thin-Layer Chromatography (TLC): For the separation of smaller quantities of compounds.

-

High-Performance Liquid Chromatography (HPLC): For the final purification of the isolated compounds.

-

Structure Elucidation and Stereochemical Determination

The structure of this compound was elucidated using a combination of spectroscopic and crystallographic methods.[1][2]

-

Spectroscopic Analysis:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and 2D NMR (e.g., COSY, HSQC, HMBC) experiments are crucial for establishing the planar structure of the molecule, including the connectivity of atoms and the proton and carbon environments.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula. Fragmentation patterns in the mass spectrum can provide additional structural information.

-

Infrared (IR) Spectroscopy: Provides information about the functional groups present in the molecule.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: Gives information about the chromophores within the molecule.

-

-

Crystallographic Analysis:

-

X-ray Crystallography: Single-crystal X-ray diffraction analysis provides the most definitive three-dimensional structure of a molecule, including the relative stereochemistry of all chiral centers. While the initial report mentions crystallographic methods for the class of compounds, specific X-ray data for this compound itself is not detailed in the primary accessible literature.[1][2]

-

-

Stereochemical Assignment:

-

Circular Dichroism (CD) Spectroscopy: The absolute configuration of this compound was determined by comparing its CD spectrum with that of the known related alkaloid, acutumine. The CD spectrum of this compound showed a negative Cotton effect around 315 nm, which was consistent with the stereochemistry at C-12 and C-13 in acutumine. This comparison, coupled with the knowledge that this compound is the C-1 epimer of acutumine, allowed for the assignment of the absolute configuration as (1R,10S,11R,12S,13S).[1]

-

Biological Activity and Signaling Pathway

This compound has been reported to exhibit biological activity as an inhibitor of osteoclast differentiation. Specifically, it inhibits the NF-κB ligand-induced differentiation of mouse bone marrow-derived macrophages into multinucleated osteoclasts.[4]

Logical Relationship of this compound's Mechanism of Action

Caption: this compound inhibits RANKL-induced osteoclast differentiation by targeting the NF-κB signaling pathway.

References

In-depth Technical Guide on the Novel Biological Activities of Dauricumine: An Analysis of Current Research

A Note to Our Audience of Researchers, Scientists, and Drug Development Professionals:

Extensive research into the novel biological activities of the morphine alkaloid Dauricumine, isolated from Menispermum dauricum, has revealed a significant gap in the current scientific literature. While this compound has been identified as a constituent of this traditional medicinal plant, in-depth studies detailing its specific biological activities, associated quantitative data, and mechanisms of action are notably scarce.

Our comprehensive search has found that research on the alkaloids from Menispermum dauricum is overwhelmingly focused on a different compound: the bisbenzylisoquinoline alkaloid Dauricine . Dauricine has been the subject of numerous studies investigating its potential therapeutic effects, including anti-cancer, anti-inflammatory, and neuroprotective activities.

This technical guide will present the limited available information on this compound and will then provide a comprehensive overview of the well-documented biological activities of the closely related and more thoroughly researched alkaloid, Dauricine, as a potential point of comparison and a subject of significant interest for drug development professionals.

This compound: Current State of Knowledge

This compound is a morphine alkaloid that has been identified in Menispermum dauricum (Menispermi Rhizoma).[1] Its chemical structure has been established, and it is known to be related to other alkaloids in the plant, such as Acutumine and Dauricumidine. One study demonstrated the bioconversion of this compound to Acutumine and Acutumidine.

A network pharmacology study on the use of Menispermum dauricum for the treatment of ulcerative colitis suggested that this compound may be part of the network of active components.[1] This predictive study indicated potential involvement in modulating signaling pathways such as the TNF and PI3K-Akt pathways.[1] However, it is crucial to note that this is based on computational predictions and lacks direct experimental validation of this compound's specific activity.

Due to the paucity of dedicated research on the biological activities of this compound, it is not possible to provide the detailed quantitative data, experimental protocols, and signaling pathway diagrams as initially intended for this specific compound.

Dauricine: A Promising Alkaloid from Menispermum dauricum with Diverse Biological Activities

In contrast to this compound, Dauricine has been extensively studied, revealing a broad spectrum of pharmacological effects. The following sections provide an in-depth look at the novel biological activities of Dauricine, supported by experimental data and mechanistic insights.

Anti-Cancer Activities of Dauricine

Dauricine has demonstrated significant anti-cancer potential across various cancer cell lines.[2][3][4][5] Its mechanisms of action are multifaceted, involving the induction of apoptosis, inhibition of proliferation, and suppression of metastasis.

Quantitative Data on Anti-Cancer Activities of Dauricine:

| Cancer Type | Cell Line | Key Findings | Reference |

| Urinary Tract Tumors | Bladder cancer EJ cells, Prostate cancer PC-3M cells | Exhibited a clear proliferation inhibition effect. Minimum drug sensitivity concentration was between 3.81-5.15 μg/mL. | [6] |

| Glioma | C6 and U87 cells | Significantly inhibited proliferation, migration, and invasion. Induced apoptosis and reduced tumor growth in vitro and in vivo. | [5] |

| Lung Adenocarcinoma | A549 cells | Significantly inhibited cell viability with an IC50 value of 10.57 µM. | [5] |

Experimental Protocols for Anti-Cancer Activity Assessment:

-

Cell Viability Assay (MTT Assay): To assess the cytotoxic effects of Dauricine, cancer cell lines such as bladder cancer EJ, prostate cancer PC-3M, and lung adenocarcinoma A549 were used.[5][6] The cells were seeded in 96-well plates and treated with varying concentrations of Dauricine for a specified period. Subsequently, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well and incubated. The resulting formazan crystals were dissolved in a solubilization solution (e.g., DMSO), and the absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The cell viability was calculated as a percentage of the control group. The IC50 value, the concentration of Dauricine that inhibits 50% of cell growth, was determined from the dose-response curve.

-

Western Blot Analysis: To investigate the molecular mechanisms underlying Dauricine's anti-cancer effects, Western blot analysis was performed.[5] After treatment with Dauricine, total protein was extracted from the cancer cells. The protein concentration was determined using a BCA protein assay kit. Equal amounts of protein were separated by SDS-PAGE and transferred onto a PVDF membrane. The membrane was blocked and then incubated with primary antibodies against target proteins (e.g., p53, VEGFA, Bcl-2, BAX, cleaved Caspase 3). After washing, the membrane was incubated with a corresponding secondary antibody. The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system, and the band intensities were quantified using image analysis software.

Signaling Pathways in Dauricine's Anti-Cancer Activity:

Dauricine has been shown to modulate several key signaling pathways involved in cancer progression.

-

p53 and VEGFA Pathways in Glioma: In glioma cells, Dauricine was found to upregulate the tumor suppressor protein p53 and downregulate the vascular endothelial growth factor A (VEGFA).[5] This dual action contributes to the inhibition of tumor growth.

References

- 1. Research Progress on Chemical Constituents and Pharmacological Activities of Menispermi Rhizoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dauricine: Review of Pharmacological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. [PDF] Dauricine: Review of Pharmacological Activity | Semantic Scholar [semanticscholar.org]

- 4. Dauricine: Review of Pharmacological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Pharmacological Effects of Dauricumine on Specific Cell Lines

Introduction

This compound, a bisbenzylisoquinoline alkaloid extracted from the rhizome of Menispermum dauricum, has a long history in traditional Chinese medicine for treating inflammatory conditions.[1] Modern pharmacological research has unveiled its broader therapeutic potential, demonstrating significant anti-cancer, anti-inflammatory, and neuroprotective properties across a variety of cell lines.[2][3] This technical guide provides a comprehensive overview of the pharmacological effects of this compound, focusing on its molecular mechanisms, quantitative effects on specific cell lines, and the experimental protocols used to elucidate these properties.

Anticancer Effects of this compound

This compound exhibits potent anticancer activity by inhibiting proliferation, inducing apoptosis, and arresting the cell cycle in various cancer cell lines. Its mechanisms of action are multifaceted, primarily involving the modulation of key signaling pathways such as NF-κB, PI3K/Akt, and the induction of reactive oxygen species (ROS).

Quantitative Data on Anticancer Activity

The following table summarizes the inhibitory concentrations (IC50) and key effects of this compound on various cancer cell lines.

| Cell Line | Cancer Type | IC50 Value | Key Effects | Reference |

| A549 | Lung Adenocarcinoma | 10.57 µM | Inhibition of viability, migration, and colony formation; G0/G1 cell cycle arrest; ROS-mediated apoptosis. | [4][5] |

| H1299 | Lung Adenocarcinoma | ~15 µM | Significant decrease in cell viability. | [5] |

| A427 | Lung Adenocarcinoma | ~15 µM | Significant decrease in cell viability. | [5] |

| 786-O | Renal Cell Carcinoma | Not Specified | Inhibition of viability; G0/G1 cell cycle arrest; induction of apoptosis via the intrinsic pathway. | [6] |

| Caki-1 | Renal Cell Carcinoma | Not Specified | Inhibition of viability; G0/G1 cell cycle arrest; induction of apoptosis. | [6] |

| A-498 | Renal Cell Carcinoma | Not Specified | Inhibition of viability; G0/G1 cell cycle arrest; induction of apoptosis. | [6] |

| ACHN | Renal Cell Carcinoma | Not Specified | Inhibition of viability; G0/G1 cell cycle arrest; induction of apoptosis. | [6] |

| Colon Cancer Cells | Colon Cancer | Not Specified | Inhibition of proliferation and invasion; induction of apoptosis. | [1] |

| EJ | Bladder Cancer | 3.81-5.15 µg/mL | Inhibition of proliferation. | [7] |

| PC-3M | Prostate Cancer | 3.81-5.15 µg/mL | Inhibition of proliferation. | [7] |

| C6 | Glioma | Not Specified | Inhibition of proliferation, migration, and invasion; induction of apoptosis. | [2][4] |

| U87 | Glioblastoma | Not Specified | Inhibition of proliferation, migration, and invasion; induction of apoptosis. | [2][4] |

| MCF-7 | Breast Cancer | Not Specified | Inhibition of angiogenesis by suppressing HIF-1α and VEGF expression. | [3] |

| A375 | Melanoma | Not Specified | Promotion of cell death. | [3] |

| A2058 | Melanoma | Not Specified | Promotion of cell death. | [3] |

Signaling Pathways in Cancer

1.2.1. Inhibition of the NF-κB Signaling Pathway in Colon Cancer

This compound has been shown to inhibit the proliferation and invasion of colon cancer cells by suppressing the NF-κB signaling pathway.[1] It prevents the phosphorylation and subsequent degradation of IκBα, which in turn blocks the translocation of the p65 subunit to the nucleus.[1] This leads to the downregulation of NF-κB target genes involved in proliferation (e.g., cyclin D1, c-Myc), anti-apoptosis (e.g., Bcl-2, survivin), invasion (e.g., MMP-9), and angiogenesis (e.g., VEGF).[1]

Caption: this compound inhibits the NF-κB signaling pathway.

1.2.2. Inhibition of the PI3K/Akt Signaling Pathway in Renal Cell Carcinoma

In renal cell carcinoma (RCC) cells, this compound's anticancer effects are mediated through the inhibition of the PI3K/Akt signaling pathway.[6] This inhibition leads to cell cycle arrest at the G0/G1 phase and induces apoptosis through the intrinsic pathway, as evidenced by the activation of caspase-9 and caspase-3.[6]

Caption: this compound inhibits the PI3K/Akt signaling pathway.

1.2.3. Induction of ROS-Mediated Apoptosis in Lung Adenocarcinoma

This compound significantly increases the production of reactive oxygen species (ROS) in lung adenocarcinoma cells in a dose-dependent manner.[5] This elevation in ROS disrupts the cellular redox balance, leading to the downregulation of the master redox regulator Nrf2.[5] The increased oxidative stress also triggers the intrinsic apoptotic pathway, characterized by decreased levels of the anti-apoptotic protein Bcl-2 and increased expression of the pro-apoptotic protein BAX and cleaved Caspase 3.[5][8]

Caption: this compound induces ROS-mediated apoptosis.

Anti-inflammatory Effects of this compound

This compound has demonstrated significant anti-inflammatory properties, primarily by inhibiting the NF-κB pathway in various cell types.[3][9] This action reduces the expression of pro-inflammatory cytokines and adhesion molecules.

Quantitative Data on Anti-inflammatory Activity

| Cell Line | Stimulus | Key Effects | Reference |

| HT-29 | Lipopolysaccharide (LPS) | Reduced LPS-induced inflammation. | [3] |

| BEAS-2B | H5N1 Influenza Virus | Decreased expression of TNF-α, IL-6, and IL-1β. | [10] |

| HUVECs | Interleukin-1β (IL-1β) | Alleviated endothelial inflammation by inhibiting the NF-κB pathway. | [9] |

Neuroprotective Effects of this compound

This compound exhibits neuroprotective effects in models of Alzheimer's disease and cerebral ischemia.[3][11][12] Its mechanisms include reducing oxidative stress, preventing apoptosis, and regulating calcium homeostasis.

Quantitative Data on Neuroprotective Activity

| Cell Line | Model of Injury | Key Effects | Reference |

| SH-SY5Y | Overexpression of APPsw, Cu2+ induced oxidative damage | Decreased Aβ1-42 secretion, reduced ROS levels, restored mitochondrial membrane potential and SOD activity, suppressed caspase-3 activation. | [3][12] |

| Rat Cortical Neurons | Hypoxia and Hypoglycemia | Enhanced neuronal survival, inhibited the increase in intracellular Ca2+, and prevented the decrease in mitochondrial membrane potential. | [11] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the research on this compound.

General Experimental Workflow

A typical workflow to assess the pharmacological effects of this compound on a cell line involves a series of in vitro assays.

Caption: A general workflow for in vitro cell-based assays.

Cell Viability Assay (MTT Assay)

-

Principle: Measures the metabolic activity of cells, which is proportional to the number of viable cells.

-

Protocol:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48 hours).

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

-

Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells.

-

Apoptosis Assay (Flow Cytometry with Annexin V-FITC and Propidium Iodide)

-

Principle: Differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Protocol:

-

Culture and treat cells with this compound as described above.

-

Harvest the cells by trypsinization and wash with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark.

-

Analyze the stained cells using a flow cytometer.

-

Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).

-

Cell Cycle Analysis (Flow Cytometry with Propidium Iodide)

-

Principle: Measures the DNA content of cells to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

-

Protocol:

-

Treat cells with this compound and harvest them.

-

Fix the cells in cold 70% ethanol and store them at -20°C.

-

Wash the cells with PBS and resuspend them in a staining solution containing Propidium Iodide (PI) and RNase A.

-

Incubate the cells in the dark.

-

Analyze the DNA content of the cells using a flow cytometer.

-

Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

-

Western Blotting

-

Principle: Detects and quantifies specific proteins in a cell lysate to study the effect of this compound on signaling pathways.

-

Protocol:

-

Treat cells with this compound and lyse them to extract total protein.

-

Determine the protein concentration using a BCA or Bradford assay.

-

Separate the proteins by size using SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific to the proteins of interest (e.g., p65, Akt, Caspase-3).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

Use a loading control (e.g., GAPDH, β-actin) to normalize the protein levels.

-

Conclusion

This compound is a promising natural compound with a wide range of pharmacological effects. Its ability to modulate critical signaling pathways like NF-κB and PI3K/Akt, and to induce ROS-mediated apoptosis, makes it a strong candidate for further investigation in the development of novel therapies for cancer, inflammatory diseases, and neurodegenerative disorders. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to design and conduct further preclinical and clinical studies to fully realize the therapeutic potential of this compound.

References

- 1. Dauricine induces apoptosis, inhibits proliferation and invasion through inhibiting NF-kappaB signaling pathway in colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Dauricine: Review of Pharmacological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Dauricine inhibits viability and induces cell cycle arrest and apoptosis via inhibiting the PI3K/Akt signaling pathway in renal cell carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Neuroprotective effect of dauricine in cortical neuron culture exposed to hypoxia and hypoglycemia: involvement of correcting perturbed calcium homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Dauricumine: A Technical Guide to Early-Stage Therapeutic Research

Introduction: Dauricumine, a bisbenzylisoquinoline alkaloid derived from the roots of Menispermum dauricum, has emerged as a compound of significant interest in preclinical research.[1][2] Possessing a range of pharmacological activities, early-stage studies have highlighted its potential in neuroprotection, anti-inflammatory processes, and oncology.[1][3] This technical guide provides an in-depth overview of the foundational research into this compound's therapeutic possibilities, focusing on quantitative data, experimental methodologies, and the core signaling pathways implicated in its mechanism of action.

Neuroprotective Potential of this compound

Early research indicates that this compound may offer protective effects against neuronal damage, particularly in the context of cerebral ischemia.[1][4] Studies suggest its neuroprotective capabilities are linked to the inhibition of inflammatory processes and the suppression of apoptosis via mitochondrial and other signaling pathways.[4][5][6]

Quantitative Data: Neuroprotection

| Study Type | Model | Compound | Dosage/Concentration | Key Finding | Reference |

| In Vivo | Rat model of transient focal cerebral ischemia | Dauricine | 42 and 84 mg/kg (intragastric gavage) | Significantly reduced cytochrome c release and activation of caspase 9 and 3. | [4] |

| In Vivo | Intracerebroventricular-streptozotocin (ICV-STZ) induced cognitive impairment in rats | Dauricine (in gel) | 1 mg/kg and 2 mg/kg (intranasal) | Enhanced cognitive function and reversed oxidative stress. | [7] |

Experimental Protocols: Neuroprotection

1. In Vivo Model of Cerebral Ischemia/Reperfusion (I/R):

-

Model: Male Wistar or Sprague-Dawley rats undergo a 90-minute temporary occlusion of the middle cerebral artery to induce transient focal cerebral ischemia.[4]

-

Administration: this compound (e.g., 21, 42, 84 mg/kg) is administered by intragastric gavage twice daily for a set period (e.g., 3 days) before inducing ischemia.[4]

-

Apoptosis Assessment (TUNEL Assay): 24 hours post-ischemia, brain samples are collected. Apoptotic changes are evaluated by Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) to detect DNA fragmentation.[4]

-

Histopathology: Brain tissue is stained with haematoxylin-eosin to evaluate the histopathological outcome.[4]

-

Protein Expression Analysis: The mitochondrial pathway is investigated using immunohistochemistry to measure the release of cytochrome c and the activation of caspase-9 and caspase-3. Reverse transcription-polymerase chain reaction (RT-PCR) can be used to determine mRNA expression of these caspases.[4]

Signaling Pathway: Mitochondrial Apoptosis Inhibition

The neuroprotective effect of this compound is partly attributed to its ability to inhibit the intrinsic apoptosis pathway triggered by ischemic events.

Anti-Inflammatory Potential of this compound

This compound has demonstrated significant anti-inflammatory properties in various preclinical models.[1][8] Its primary mechanism involves the suppression of the NF-κB signaling pathway, a central regulator of the inflammatory response.[5][9] This action leads to a reduction in pro-inflammatory cytokines and adhesion molecules.[5][6]

Quantitative Data: Anti-Inflammation

Currently, specific IC50 or percentage inhibition values for this compound's anti-inflammatory effects are not detailed in the provided search results. The data is largely qualitative, describing significant reductions in inflammatory markers.

Experimental Protocols: Anti-Inflammation

1. In Vitro Endothelial Inflammation Model:

-

Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs) are utilized.

-

Stimulation: HUVECs are stimulated with Interleukin-1 beta (IL-1β) to induce an inflammatory response.

-

Intervention: Cells are treated with this compound to assess its effect on the activation of the NF-κB pathway.

-

Analysis: Western blotting is used to measure the expression of key proteins in the NF-κB pathway, such as nuclear p65, cytosol p65, and IκBα.[9]

2. In Vivo Acute Lung Injury Model:

-

Model: Mice are administered lipopolysaccharide (LPS) to induce acute lung injury.[5]

-

Intervention: this compound is administered to the mice to evaluate its protective effects.

-

Analysis: Lung tissues are harvested to analyze the activation of the NF-κB pathway and the expression of its downstream genes, including ICAM-1, VCAM-1, and E-selectin.[5] Myeloperoxidase (MPO) activity and levels of TNF-α, IL-6, and IL-1β can also be measured to quantify inflammation.[5]

Signaling Pathway: NF-κB Inhibition

This compound alleviates inflammation by inhibiting the NF-κB pathway, preventing the transcription of pro-inflammatory genes.

Anti-Cancer Potential of this compound

This compound exhibits anti-neoplastic properties by inhibiting cell viability, inducing cell cycle arrest, and promoting apoptosis in various cancer cell lines.[8][10] Key mechanisms include the modulation of critical cell survival and growth pathways like PI3K/Akt.[10]

Quantitative Data: Oncology

| Cell Line | Cancer Type | Assay | Metric | Value | Reference |

| 786-O, Caki-1, A-498, ACHN | Renal Cell Carcinoma (RCC) | MTT Assay | Viability | Effective inhibition observed | [10] |

| LUAD Cells | Lung Adenocarcinoma | ROS Assay | ROS Production | Significant increase at 15 µM | [8] |

Experimental Protocols: Oncology

1. Cell Viability and Proliferation Assays:

-

Cell Lines: A panel of relevant cancer cell lines is used (e.g., RCC lines 786-O, Caki-1, A-498, ACHN).[10]

-

MTT Assay: Cells are treated with varying concentrations of this compound. The MTT assay is performed to measure mitochondrial metabolic activity, which serves as an indicator of cell viability.[10]

2. Cell Cycle Analysis:

-

Method: Flow cytometry is used to analyze cell cycle distribution.

-

Procedure: Cancer cells are treated with this compound, then harvested, fixed, and stained with a DNA-binding dye (e.g., propidium iodide). The DNA content is measured by a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases.[10]

3. Apoptosis Detection:

-

Nucleosome ELISA Assay: This assay quantifies histone-complexed DNA fragments (nucleosomes) in the cytoplasm, which is a hallmark of apoptosis.[10]

-

Western Blotting: The expression levels of key apoptosis-related proteins are analyzed. This includes initiator caspases (caspase-8, caspase-9) and executioner caspases (caspase-3) to determine if apoptosis is mediated by the intrinsic or extrinsic pathway.[10]

4. Signaling Pathway Analysis:

-

Method: Western blotting is employed to investigate the effect of this compound on specific signaling pathways.

-

Procedure: Cells are treated with this compound, and protein lysates are collected. The expression and phosphorylation status of key proteins in the target pathway (e.g., PI3K, Akt) are analyzed to elucidate the mechanism of action.[10]

Signaling Pathway: PI3K/Akt Inhibition

In renal cell carcinoma, this compound induces apoptosis and cell cycle arrest by inhibiting the pro-survival PI3K/Akt signaling pathway.

General Experimental Workflow

The preclinical evaluation of this compound typically follows a structured workflow from in vitro characterization to in vivo validation.

References

- 1. Dauricine: Review of Pharmacological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Research Progress on Chemical Constituents and Pharmacological Activities of Menispermi Rhizoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. [PDF] Dauricine: Review of Pharmacological Activity | Semantic Scholar [semanticscholar.org]

- 4. Neuroprotective effects of dauricine against apoptosis induced by transient focal cerebral ischaemia in rats via a mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Inhibitory effect of dauricine on inflammatory process following focal cerebral ischemia/reperfusion in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Dauricine inhibits viability and induces cell cycle arrest and apoptosis via inhibiting the PI3K/Akt signaling pathway in renal cell carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Extraction and Purification of Dauricumine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dauricumine is a chlorinated alkaloid first identified in the root cultures of Menispermum dauricum DC.[1]. Along with other related alkaloids isolated from this plant, such as dauricumidine and acutumine, it belongs to a class of compounds with significant biological activity. Research suggests that this compound may exert its effects through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a key regulator of inflammatory responses. This makes this compound a compound of interest for further investigation in drug discovery and development.

This document provides a detailed protocol for the extraction and purification of this compound from its natural source, the rhizomes of Menispermum dauricum.

Data Presentation: Quantitative Analysis

The following table summarizes representative quantitative data that can be expected at various stages of the this compound extraction and purification process. Please note that actual yields and purity may vary depending on the quality of the plant material and the specific experimental conditions.

| Parameter | Crude Alkaloid Extract | Post Silica Gel Chromatography | Post Sephadex LH-20 Chromatography | Final Purity (by HPLC) |

| Yield (w/w % from dried plant material) | 2.5 - 4.0% | 0.5 - 1.0% | 0.1 - 0.3% | >95% |

| Purity of this compound (relative %) | 5 - 10% | 40 - 60% | 80 - 90% | >95% |

Experimental Protocols

Extraction of Crude Alkaloids from Menispermum dauricum Rhizomes

This protocol utilizes an acid-base extraction method to selectively isolate the alkaloid fraction from the plant material[2].

Materials and Reagents:

-

Dried and powdered rhizomes of Menispermum dauricum

-

0.5% (v/v) Sulfuric Acid (H₂SO₄)

-

Ammonium Hydroxide (NH₄OH) solution (25% w/v)

-

Chloroform (CHCl₃)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Rotary evaporator

-

Large glass beakers and flasks

-

pH meter or pH indicator strips

-

Filtration apparatus (e.g., Buchner funnel with filter paper)

Procedure:

-

Macerate 1 kg of dried, powdered rhizomes of Menispermum dauricum in 10 L of 0.5% sulfuric acid for 24 hours at room temperature with occasional stirring.

-

Filter the mixture through a Buchner funnel to separate the acidic aqueous extract from the plant residue.

-

Repeat the extraction of the plant residue two more times with fresh 0.5% sulfuric acid (10 L each time) to ensure exhaustive extraction of the alkaloids.

-

Combine the acidic aqueous extracts from all three extractions.

-

Slowly add concentrated ammonium hydroxide solution to the combined acidic extract while stirring continuously until the pH reaches 9-10. This will cause the alkaloids to precipitate out of the solution.

-

Allow the precipitate to settle overnight at 4°C.

-

Decant the supernatant and collect the precipitate by filtration.

-

Wash the precipitate with a small amount of cold distilled water.

-

Dissolve the precipitate in chloroform.

-

Dry the chloroform extract over anhydrous sodium sulfate and filter.

-

Evaporate the chloroform under reduced pressure using a rotary evaporator to obtain the crude alkaloid extract.

Purification of this compound by Column Chromatography

A two-step column chromatography procedure is employed for the purification of this compound from the crude alkaloid extract[3].

Step 2.1: Silica Gel Column Chromatography

Materials and Reagents:

-

Crude alkaloid extract

-

Silica gel (100-200 mesh)

-

Chloroform (CHCl₃)

-

Methanol (MeOH)

-

Glass chromatography column

-

Fraction collector or test tubes

-

Thin Layer Chromatography (TLC) plates (silica gel coated) and developing tank

Procedure:

-

Prepare a silica gel slurry in chloroform and pack it into a glass chromatography column.

-

Dissolve the crude alkaloid extract in a minimal amount of chloroform and adsorb it onto a small amount of silica gel.

-

Allow the solvent to evaporate, and then carefully load the dried silica gel with the adsorbed sample onto the top of the prepared column.

-

Elute the column with a step-wise gradient of chloroform-methanol. Start with 100% chloroform and gradually increase the polarity by adding methanol (e.g., 99:1, 98:2, 95:5, 90:10 v/v).

-

Collect fractions of a suitable volume (e.g., 20 mL) and monitor the separation by TLC.

-

Combine the fractions containing this compound based on the TLC analysis.

-

Evaporate the solvent from the combined fractions to obtain a this compound-enriched fraction.

Step 2.2: Sephadex LH-20 Column Chromatography

Materials and Reagents:

-

This compound-enriched fraction from the previous step

-

Sephadex LH-20

-

Methanol (MeOH)

-

Glass chromatography column

-

Fraction collector or test tubes

Procedure:

-

Swell the Sephadex LH-20 in methanol for several hours and then pack it into a glass chromatography column.

-

Dissolve the this compound-enriched fraction in a small volume of methanol and load it onto the top of the Sephadex LH-20 column.

-

Elute the column with 100% methanol at a slow flow rate.

-

Collect fractions and monitor for the presence of this compound (e.g., by TLC or HPLC).

-

Combine the pure fractions containing this compound.

-

Evaporate the solvent to obtain purified this compound.

Mandatory Visualizations

Experimental Workflow

Caption: Workflow for the extraction and purification of this compound.

Proposed Signaling Pathway: Inhibition of NF-κB

Caption: Proposed mechanism of this compound via inhibition of the NF-κB pathway.

References

Application Notes and Protocols for the LC-MS/MS Analysis of Dauricumine and its Metabolites

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dauricumine, also known as dauricine, is a bisbenzylisoquinoline alkaloid isolated from the traditional Chinese medicine Menispermum dauricum. It has garnered significant interest in the scientific community due to its wide range of pharmacological activities, including anti-inflammatory, anti-arrhythmic, and potential anti-cancer effects. Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is crucial for its development as a therapeutic agent. This document provides detailed application notes and protocols for the analysis of this compound and its metabolites using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.

Quantitative Analysis of this compound

A validated LC-MS/MS method is essential for the accurate quantification of this compound in biological matrices. The following tables summarize the key parameters from a validated method for the determination of dauricine in human plasma.

Table 1: LC-MS/MS Parameters for this compound Quantification in Human Plasma

| Parameter | Value |

| Chromatography System | Agilent 1100 Series HPLC or equivalent |

| Mass Spectrometer | Applied Biosystems API 3000 triple quadrupole or equivalent |

| Analytical Column | Agilent TC-C18, 5 µm, 2.1 mm × 150 mm |

| Mobile Phase | Methanol:Water:Glacial Acetic Acid (60:40:0.8, v/v/v) |

| Flow Rate | 0.7 mL/min |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MRM Transition (this compound) | m/z 625.3 → 206.2 |

| MRM Transition (Internal Standard - Protopine) | m/z 354.1 → 148.1 |

| Linear Range | 1 - 200 ng/mL |

| Lower Limit of Quantification (LLOQ) | 1 ng/mL |

Table 2: Method Validation Summary for this compound Quantification in Human Plasma[1]

| Parameter | Result |

| Intra-day Precision (RSD%) | < 5.9% |

| Inter-day Precision (RSD%) | < 5.9% |

| Accuracy | Within ±9.9% |

| Recovery | Not explicitly stated, but method successfully applied to pharmacokinetic studies. |

Experimental Protocols

Protocol 1: Quantitative Determination of this compound in Human Plasma

This protocol is adapted from a validated method for the analysis of dauricine in human plasma.[1]

1. Sample Preparation (Liquid-Liquid Extraction)

-

To 200 µL of human plasma in a clean microcentrifuge tube, add 20 µL of internal standard solution (Protopine, 1 µg/mL in methanol).

-

Add 100 µL of 0.2 M sodium hydroxide solution and vortex for 30 seconds.

-

Add 1 mL of ethyl acetate, vortex for 3 minutes.

-

Centrifuge at 10,000 rpm for 5 minutes.

-

Transfer the supernatant (organic layer) to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject 10 µL of the reconstituted sample into the LC-MS/MS system.

2. LC-MS/MS Analysis

-

LC System: Agilent 1100 Series HPLC or equivalent.

-

Column: Agilent TC-C18 (5 µm, 2.1 mm × 150 mm).

-

Mobile Phase: Methanol:Water:Glacial Acetic Acid (60:40:0.8, v/v/v).

-

Flow Rate: 0.7 mL/min.

-

Injection Volume: 10 µL.

-

Mass Spectrometer: Triple quadrupole mass spectrometer.

-

Ionization: Positive Electrospray Ionization (ESI+).

-

Detection: Multiple Reaction Monitoring (MRM).

-

This compound: m/z 625.3 → 206.2

-

Protopine (IS): m/z 354.1 → 148.1

-

Protocol 2: Identification of this compound Metabolites in Rat Urine

This protocol is based on a study that identified dauricine metabolites in rat urine.[2]

1. Sample Preparation (Solid-Phase Extraction)

-

Administer a single oral dose of this compound (100 mg/kg) to rats.

-

Collect urine samples over a 24-hour period.

-

Purify the urine samples using a C18 solid-phase extraction (SPE) cartridge.

-

Condition the SPE cartridge with methanol followed by water.

-

Load the urine sample onto the cartridge.

-

Wash the cartridge with water to remove interfering substances.

-

Elute the metabolites with methanol.

-

-

Evaporate the eluate to dryness and reconstitute in the mobile phase.

2. LC-MS/MS Analysis

-

LC System: High-Pressure Liquid Chromatography system.

-

Column: Reversed-phase C18 column.

-

Mobile Phase: Methanol/2 mmol/L ammonium acetate (70:30, v/v), adjusted to pH 3.5 with formic acid.

-

Mass Spectrometer: Ion trap mass spectrometer.

-

Ionization: Positive Electrospray Ionization (ESI+).

-

Detection: Full scan MS and MSn to identify metabolites by comparing their mass spectra and fragmentation patterns with the parent drug.

This compound Metabolism

Studies in rats have shown that this compound undergoes extensive metabolism. The major metabolic pathways include N-demethylation, dehydrogenation, demethoxylation, hydroxylation, and conjugation with glucuronic acid and sulfate.[2] At least eight metabolites have been identified in rat urine.[2]

Visualizations

Figure 1: General experimental workflow for the LC-MS/MS analysis of this compound.

Figure 2: Major metabolic pathways of this compound.

Figure 3: this compound's inhibitory effects on key signaling pathways.

Discussion and Future Perspectives

References

Application Note: High-Throughput Cell-Based Screening of Dauricumine for Anti-Cancer Activity

Introduction

Dauricumine, a bisbenzylisoquinoline alkaloid derived from the plant Menispermum dauricum, has garnered significant interest in oncological research. Emerging evidence highlights its potent pharmacological activities, including anti-inflammatory, anti-arrhythmic, and notably, anti-cancer properties.[1][2][3] Studies have demonstrated that this compound can impede the growth of various tumor cells by inducing cell cycle arrest and apoptosis.[4] Its mechanism of action is multifaceted, involving the modulation of key signaling pathways such as NF-κB, downregulation of the master redox regulator Nrf2, and an increase in intracellular Reactive Oxygen Species (ROS), leading to apoptosis.[4][5] This application note provides a comprehensive framework for the high-throughput screening of this compound's anti-cancer activity using robust and reproducible cell-based assays. The protocols detailed herein are designed for researchers in drug discovery and cancer biology to effectively evaluate this compound and its analogs.

Principle of the Assays

This protocol employs a multi-assay approach to construct a comprehensive profile of this compound's anti-cancer effects. The screening cascade begins with a primary cytotoxicity assay to determine the dose-dependent effect on cancer cell viability. Subsequently, secondary assays are employed to elucidate the mechanism of cell death, focusing on the induction of apoptosis and cell cycle arrest.

-

MTT Cell Viability Assay: This colorimetric assay serves as the primary screen to assess cell metabolic activity. Viable cells with active metabolism convert the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan product. The intensity of the purple color is directly proportional to the number of viable cells.

-

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay: This flow cytometry-based assay differentiates between healthy, apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which translocates to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells, thus marking late apoptotic and necrotic cells.

-

Cell Cycle Analysis: This assay, also based on flow cytometry, uses PI to stain cellular DNA. The DNA content of the cells correlates with specific phases of the cell cycle (G0/G1, S, and G2/M), allowing for the detection of cell cycle arrest at specific checkpoints.

Materials and Reagents

-

Human lung adenocarcinoma cell line (A549)

-

This compound (≥98% purity)

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA solution

-

Phosphate Buffered Saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

Dimethyl sulfoxide (DMSO)

-

Annexin V-FITC/PI Apoptosis Detection Kit

-

RNase A

-

Propidium Iodide (PI)

-

96-well and 6-well cell culture plates

-

Flow cytometer

-

Microplate reader

Experimental Protocols

Cell Culture and Maintenance

-

Culture A549 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Maintain the cells in a humidified incubator at 37°C with 5% CO2.

-

Subculture the cells every 2-3 days or when they reach 80-90% confluency.

This compound Preparation

-

Prepare a 10 mM stock solution of this compound in DMSO.

-

Store the stock solution at -20°C.

-

On the day of the experiment, prepare serial dilutions of this compound in complete cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration does not exceed 0.1% in all treatments to avoid solvent-induced toxicity.

Primary Screening: MTT Cell Viability Assay

-

Seed A549 cells in a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of medium.

-

Incubate for 24 hours to allow for cell attachment.

-

Replace the medium with 100 µL of fresh medium containing various concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50, 100 µM). Include a vehicle control (0.1% DMSO).

-

Incubate for 48 hours.

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Secondary Screening: Annexin V-FITC/PI Apoptosis Assay

-

Seed A549 cells in 6-well plates at a density of 2 x 10⁵ cells per well.

-

After 24 hours, treat the cells with this compound at concentrations determined from the MTT assay (e.g., IC50 and 2x IC50) for 48 hours.

-

Harvest the cells by trypsinization and wash with cold PBS.

-

Resuspend the cells in 100 µL of 1X Binding Buffer provided in the apoptosis detection kit.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each sample.

-

Analyze the cells by flow cytometry within one hour.

Secondary Screening: Cell Cycle Analysis

-

Seed and treat A549 cells in 6-well plates as described for the apoptosis assay.

-

Harvest the cells and wash with cold PBS.

-

Fix the cells in 70% ice-cold ethanol overnight at -20°C.

-

Wash the cells with PBS and resuspend in 500 µL of PI staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS).

-

Incubate for 30 minutes at 37°C in the dark.

-

Analyze the DNA content by flow cytometry.

Data Presentation

Quantitative data from the assays should be summarized for clear interpretation and comparison.

Table 1: Cytotoxicity of this compound on A549 Cells (MTT Assay)

| This compound (µM) | Mean Absorbance (570 nm) | Std. Deviation | % Cell Viability |

| 0 (Vehicle) | 1.25 | 0.08 | 100 |

| 1 | 1.18 | 0.07 | 94.4 |

| 5 | 1.02 | 0.06 | 81.6 |

| 10 | 0.85 | 0.05 | 68.0 |

| 25 | 0.61 | 0.04 | 48.8 |

| 50 | 0.35 | 0.03 | 28.0 |

| 100 | 0.15 | 0.02 | 12.0 |

| IC50 (µM) | ~26 |

Table 2: Apoptosis Induction by this compound in A549 Cells (Annexin V/PI Assay)

| Treatment | % Live Cells (Q4) | % Early Apoptosis (Q3) | % Late Apoptosis (Q2) | % Necrosis (Q1) |

| Vehicle Control | 95.2 ± 2.1 | 2.5 ± 0.5 | 1.8 ± 0.4 | 0.5 ± 0.1 |

| This compound (25 µM) | 55.8 ± 3.5 | 28.9 ± 2.8 | 12.1 ± 1.5 | 3.2 ± 0.7 |

| This compound (50 µM) | 20.1 ± 2.9 | 45.3 ± 4.1 | 29.5 ± 3.3 | 5.1 ± 0.9 |

Table 3: Effect of this compound on A549 Cell Cycle Distribution

| Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |

| Vehicle Control | 58.3 ± 2.4 | 25.1 ± 1.8 | 16.6 ± 1.5 |

| This compound (25 µM) | 72.5 ± 3.1 | 15.2 ± 1.9 | 12.3 ± 1.3 |

| This compound (50 µM) | 78.9 ± 3.8 | 10.5 ± 1.5 | 10.6 ± 1.1 |

Visualizations

References

- 1. [PDF] Dauricine: Review of Pharmacological Activity | Semantic Scholar [semanticscholar.org]

- 2. Dauricine: Review of Pharmacological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Dauricine: Review of Pharmacological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Dauricine - Lifeasible [lifeasible.com]

Application Notes and Protocols: Elucidating the Mechanism of Action of Dauricumine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dauricumine, a bisbenzylisoquinoline alkaloid, has demonstrated a wide range of pharmacological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects.[1][2] Emerging evidence suggests that its therapeutic potential stems from the modulation of key cellular signaling pathways. These application notes provide a detailed experimental framework for researchers to investigate the mechanism of action of this compound, focusing on its effects on cell viability, apoptosis, and the NF-κB, PI3K/Akt, and p53 signaling pathways. The following protocols are designed to offer comprehensive, step-by-step guidance for conducting these essential experiments.

Experimental Design Overview

A logical workflow is crucial for systematically dissecting the molecular mechanisms of this compound. The following diagram outlines a suggested experimental approach, starting from broad cellular effects and progressively focusing on specific molecular targets.

Caption: A suggested experimental workflow for investigating the mechanism of action of this compound.

Data Presentation

Quantitative data from the following experiments should be recorded and summarized in the tables below for clear comparison between control and this compound-treated groups.

Table 1: Cell Viability (MTT Assay)

| Treatment Group | This compound Conc. (µM) | Absorbance (570 nm) | % Viability |

| Vehicle Control | 0 | 100 | |

| This compound | X | ||

| This compound | Y | ||

| This compound | Z |

Table 2: Apoptosis Analysis (Annexin V/PI Staining)

| Treatment Group | This compound Conc. (µM) | % Live Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |

| Vehicle Control | 0 | |||

| This compound | X | |||

| This compound | Y | |||

| This compound | Z |

Table 3: NF-κB Luciferase Reporter Assay

| Treatment Group | This compound Conc. (µM) | Firefly Luciferase Activity | Renilla Luciferase Activity | Relative Luciferase Units |

| Vehicle Control | 0 | |||

| This compound | X | |||

| This compound | Y | |||

| This compound | Z | |||

| Positive Control (e.g., TNF-α) | N/A |

Table 4: Western Blot Densitometry Analysis

| Target Protein | Treatment Group | This compound Conc. (µM) | Relative Band Intensity (normalized to loading control) |

| p-p65 | Vehicle Control | 0 | |

| This compound | X | ||

| p-Akt | Vehicle Control | 0 | |

| This compound | X | ||

| Cleaved Caspase-3 | Vehicle Control | 0 | |

| This compound | X | ||

| Bax | Vehicle Control | 0 | |

| This compound | X | ||

| Bcl-2 | Vehicle Control | 0 | |

| This compound | X |

Experimental Protocols

Cell Viability Assay (MTT Assay)

This assay assesses the effect of this compound on cell viability and proliferation by measuring the metabolic activity of living cells.[3][4][5][6][7]

Materials:

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Cell culture medium

-

This compound stock solution

-

Solubilization solution (e.g., DMSO or 0.01 M HCl with 10% SDS)

-

96-well plates

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound and a vehicle control. Incubate for the desired time period (e.g., 24, 48, 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay distinguishes between live, early apoptotic, and late apoptotic/necrotic cells.[8][9][10][11]

Materials:

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Protocol:

-

Seed cells and treat with this compound as described in the MTT assay protocol.

-

Harvest the cells (including floating cells in the medium) and wash twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

Measurement of Intracellular Reactive Oxygen Species (ROS)

The DCFDA/H2DCFDA assay measures cellular ROS levels.[12][13][14][15][16]

Materials:

-

DCFDA/H2DCFDA Cellular ROS Assay Kit

-

Cell culture medium without phenol red

-

96-well black, clear-bottom plates

-

Fluorescence microplate reader

Protocol:

-

Seed cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.

-

Remove the culture medium and wash the cells with 1X Assay Buffer.

-

Stain the cells with a 20 µM working solution of H2DCFDA for 30-45 minutes at 37°C in the dark.

-

Wash the cells with 1X Assay Buffer.

-

Treat the cells with this compound and a vehicle control. A positive control such as pyocyanin can also be used.

-

Measure the fluorescence intensity at an excitation of ~485 nm and an emission of ~535 nm.

NF-κB Signaling Pathway Analysis

The NF-κB pathway is a key regulator of inflammation and cell survival.

a) NF-κB Luciferase Reporter Assay [17][18][19][20][21]

Materials:

-

NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase)

-

Transfection reagent

-

Dual-Luciferase Reporter Assay System

-

Luminometer

Protocol:

-

Co-transfect cells with the NF-κB reporter plasmid and the control plasmid.

-

After 24 hours, treat the cells with this compound for a specified time, followed by stimulation with an NF-κB activator (e.g., TNF-α or LPS).

-

Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity.

b) Western Blot for NF-κB Subunits

Materials:

-

Antibodies against p65, phospho-p65, IκBα, and a loading control (e.g., β-actin or GAPDH)

-

Cell lysis buffer

-

SDS-PAGE gels and blotting apparatus

-

Chemiluminescent substrate

Protocol:

-

Prepare nuclear and cytosolic extracts from this compound-treated and control cells.

-

Perform Western blotting to detect the levels of p65 in the nuclear fraction and IκBα in the cytosolic fraction.

-

Use an antibody specific for phosphorylated p65 to assess its activation.

Caption: Proposed mechanism of this compound's inhibition of the NF-κB signaling pathway.

PI3K/Akt Signaling Pathway Analysis

The PI3K/Akt pathway is critical for cell survival and proliferation.

a) PI3K/Akt Kinase Activity Assays [22][23][24][25][26][27][28][29]

Materials:

-

PI3K or Akt Kinase Activity Assay Kit

-

Cell lysis buffer

-

Microplate reader or Western blot equipment depending on the kit

Protocol:

-

Treat cells with this compound.

-

Prepare cell lysates.

-

Perform the kinase activity assay according to the manufacturer's instructions. These kits often involve immunoprecipitation of the kinase followed by a reaction with a specific substrate.

b) Western Blot for Akt Phosphorylation

Protocol:

-

Prepare whole-cell lysates from this compound-treated and control cells.

-

Perform Western blotting using antibodies against total Akt and phospho-Akt (Ser473 or Thr308) to determine the activation state of Akt.

Caption: Potential inhibitory effect of this compound on the PI3K/Akt signaling pathway.

p53 Signaling Pathway Analysis

The tumor suppressor p53 plays a crucial role in cell cycle arrest and apoptosis.

a) Chromatin Immunoprecipitation (ChIP) for p53 [30][31][32][33][34]

Materials:

-

ChIP Assay Kit

-

Antibody against p53

-

Primers for qPCR targeting known p53-responsive gene promoters (e.g., PUMA, BAX)

Protocol:

-

Treat cells with this compound.

-

Cross-link protein-DNA complexes with formaldehyde.

-

Lyse the cells and sonicate the chromatin.

-

Immunoprecipitate the chromatin with an anti-p53 antibody.

-

Reverse the cross-links and purify the DNA.

-

Perform qPCR to quantify the enrichment of p53 target gene promoters.

b) Western Blot for p53 and Apoptosis-Related Proteins

Protocol:

-

Prepare whole-cell lysates.

-

Perform Western blotting using antibodies against p53, Bax, Bcl-2, and cleaved caspase-3 to assess the activation of the apoptotic cascade.

Conclusion

The experimental design and detailed protocols provided in these application notes offer a robust framework for elucidating the mechanism of action of this compound. By systematically evaluating its effects on cell viability, apoptosis, and key signaling pathways, researchers can gain valuable insights into its therapeutic potential and further guide drug development efforts. The structured data presentation and visual representation of signaling pathways will aid in the clear interpretation and communication of experimental findings.

References

- 1. [PDF] Dauricine: Review of Pharmacological Activity | Semantic Scholar [semanticscholar.org]

- 2. Dauricine: Review of Pharmacological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. MTT assay protocol | Abcam [abcam.com]

- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 6. broadpharm.com [broadpharm.com]

- 7. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Modified Annexin V/Propidium Iodide Apoptosis Assay For Accurate Assessment of Cell Death - PMC [pmc.ncbi.nlm.nih.gov]

- 10. bosterbio.com [bosterbio.com]

- 11. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]

- 12. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]

- 13. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 14. Detection of Intracellular Reactive Oxygen Species (CM-H2DCFDA) [en.bio-protocol.org]

- 15. abcam.com [abcam.com]

- 16. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Dual-Luciferase Reporter Assay for Detection of NF-κB Activity [bio-protocol.org]

- 18. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]

- 19. bowdish.ca [bowdish.ca]

- 20. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 21. bosterbio.com [bosterbio.com]

- 22. PI3K (p120γ) Protocol [france.promega.com]

- 23. promega.es [promega.es]

- 24. Akt Kinase Phosphorylation Assay by Immunoprecipitation - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 25. Measuring PI3K Lipid Kinase Activity | Springer Nature Experiments [experiments.springernature.com]

- 26. abcam.com [abcam.com]

- 27. abcam.com [abcam.com]

- 28. promega.com [promega.com]

- 29. Measuring PI3K lipid kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. ChIP for identification of p53 responsive DNA promoters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. Chromatin immunoprecipitation (ChIP) assay [bio-protocol.org]

- 32. Chromatin Immunoprecipitation assay (ChIP) [bio-protocol.org]

- 33. ChIP sequencing to identify p53 targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 34. ChIP-on-chip to Identify Mutant p53 Targets | Springer Nature Experiments [experiments.springernature.com]

Troubleshooting & Optimization

Technical Support Center: Maximizing Dauricumine Yield from Menispermum dauricum

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield of Dauricumine from its natural source, Menispermum dauricum.

Frequently Asked Questions (FAQs)

Q1: What is the typical yield of total alkaloids from Menispermum dauricum rhizomes?

The total alkaloid content in the dried rhizome of Menispermum dauricum typically ranges from 1.7% to 2.5%.[1] this compound is one of several chlorinated alkaloids within this fraction.

Q2: Which part of the Menispermum dauricum plant is the best source for this compound?

The rhizomes of Menispermum dauricum are the primary source for isolating this compound and other related alkaloids.[1][2]

Q3: Are there alternative methods to whole plant extraction for producing this compound?

Yes, root cultures of Menispermum dauricum have been shown to produce this compound and other chlorinated alkaloids.[3] This method offers a more controlled environment for production and can be manipulated to potentially increase the yield of specific compounds.

Q4: What is the immediate precursor to this compound in its biosynthetic pathway?

Studies on M. dauricum root cultures have shown that dechlorothis compound is the principal precursor to chlorinated alkaloids, including this compound.[4] this compound is suggested to be the first chlorinated alkaloid formed in this pathway.[3]

Data Presentation: Factors Influencing this compound & Total Alkaloid Yield

| Factor | Method/Condition | Observation | Potential Impact on this compound Yield |

| Extraction Method | Microwave-Assisted Extraction (MAE) | Optimal for other alkaloids from M. dauricum at 60°C for 11 min with 70:30 ethanol-water. | Likely enhances extraction efficiency of this compound. |

| Extraction Solvent | Acidic Water (e.g., 0.1-1% H₂SO₄ or HCl) | Increases the solubility of alkaloids, which are present as salts in the plant. | Potentially high extraction yield, but may extract more impurities. |

| Extraction Solvent | Ethanol or Methanol | Both free base and salt forms of alkaloids are soluble in these solvents. | Good for extracting a broad range of alkaloids with fewer water-soluble impurities. |

| Plant Source | Wild vs. Cultivated | Wild plants may have higher concentrations of secondary metabolites due to environmental stress. | Wild-harvested rhizomes might yield more this compound, but this can be variable. |

| Biotechnological Production | M. dauricum Root Cultures | Produces this compound and other chlorinated alkaloids. | Offers a controllable system to optimize this compound production. |

| Biosynthesis | Precursor Availability | Dechlorothis compound is the direct precursor. | Supplementing cultures with precursors could potentially increase yield. |

| Biosynthesis | Metabolic Conversion | This compound can be converted to acutumine and acutumidine. | Shortening culture time or inhibiting subsequent enzymatic steps could increase this compound accumulation. |

Experimental Protocols

Protocol 1: Microwave-Assisted Extraction (MAE) of Alkaloids from M. dauricum Rhizomes

This protocol is adapted from a method optimized for the extraction of other alkaloids from Menispermum dauricum.

1. Sample Preparation:

- Dry the rhizomes of Menispermum dauricum at 40-50°C to a constant weight.

- Grind the dried rhizomes into a fine powder (approximately 40-60 mesh).

2. Extraction: